6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one
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Overview
Description
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring fused with an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling with Pyrimidine: The oxadiazole intermediate is then coupled with a pyrimidine derivative through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyrimidine: Similar pyrimidine structure but lacks the oxadiazole moiety.
3-Methyl-1,2,4-oxadiazole: Contains the oxadiazole ring but not the pyrimidine component.
Uniqueness
6-Methyl-2-((3-methyl-1,2,4-oxadiazol-5-yl)amino)pyrimidin-4(1H)-one is unique due to the combination of the pyrimidine and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
88067-28-1 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
4-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9N5O2/c1-4-3-6(14)11-7(9-4)12-8-10-5(2)13-15-8/h3H,1-2H3,(H2,9,10,11,12,13,14) |
InChI Key |
RQRQJHQDMNKNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=NO2)C |
Origin of Product |
United States |
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